molecular formula C9H15NO2S2 B8746310 N-tert-butyl-5-methylthiophene-2-sulfonamide

N-tert-butyl-5-methylthiophene-2-sulfonamide

Cat. No. B8746310
M. Wt: 233.4 g/mol
InChI Key: KUBVQTGUUQATJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C9H15NO2S2 and its molecular weight is 233.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-tert-butyl-5-methylthiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-butyl-5-methylthiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-tert-butyl-5-methylthiophene-2-sulfonamide

Molecular Formula

C9H15NO2S2

Molecular Weight

233.4 g/mol

IUPAC Name

N-tert-butyl-5-methylthiophene-2-sulfonamide

InChI

InChI=1S/C9H15NO2S2/c1-7-5-6-8(13-7)14(11,12)10-9(2,3)4/h5-6,10H,1-4H3

InChI Key

KUBVQTGUUQATJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

291 gm (2.5 mol) of chlorosulfonic acid were added in portions to 208 gm (1.0 mol) of phosphorus pentachloride while stirring and cooling. After the evolution of hydrogen chloride had subsided, 98 gm (1.0 mol) of 2-methyl-thiophene were added dropwise while stirring at a temperature of 10° C. When the addition was finished, the mixture was stirred for another 10 minutes. After pouring the reaction mixture over 2.5 kg of ice, the obtained sulfochloride was separated by extracting 5 times with 500 ml of ether. The organic phase was washed twice with 200 ml of water, dried and evaporated in vacuo. The residual oil was taken up in 200 ml of tetrahydrofuran and added, while stirring, dropwise to a solution of 183 gm (2.5 mol) of tert. butylamine in 100 ml of tetrahydrofuran at a temperature of 20° C. The mixture was stirred for 1 hour at room temperature and for 20 minutes at 70° C. bath temperature. The crystals of tert. butylamine hydrochloride which separated out were filtered off and washed with ether. The combined filtrates were evaporated, and the residue was taken up in ether. After washing with 2 N hydrochloric acid and water, the residue was dried over sodium sulfate and again evaporated. The obtained crude product was recrystallized from cyclohexane, yielding 182 gm (78% of theory) of N-tert.-butyl-5-methyl-thiophene-2-sulfonamide.
Quantity
291 g
Type
reactant
Reaction Step One
Quantity
208 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
98 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
2.5 kg
Type
reactant
Reaction Step Four
Quantity
183 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five

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